molecular formula C7H4Br2ClI B8240514 1-Bromo-3-(bromomethyl)-5-chloro-2-iodobenzene

1-Bromo-3-(bromomethyl)-5-chloro-2-iodobenzene

Cat. No.: B8240514
M. Wt: 410.27 g/mol
InChI Key: MHHCUANHKONOAT-UHFFFAOYSA-N
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Description

1-Bromo-3-(bromomethyl)-5-chloro-2-iodobenzene is a polyhalogenated aromatic compound featuring bromine, chlorine, iodine, and a bromomethyl group. Its molecular formula is C₇H₄Br₂ClI, with a molecular weight of 437.28 g/mol. This compound is likely utilized in organic synthesis, particularly in cross-coupling reactions, due to the presence of iodine (a strong leaving group) and bromomethyl (a reactive site for nucleophilic substitution).

Properties

IUPAC Name

1-bromo-3-(bromomethyl)-5-chloro-2-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2ClI/c8-3-4-1-5(10)2-6(9)7(4)11/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHCUANHKONOAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CBr)I)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2ClI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(bromomethyl)-5-chloro-2-iodobenzene typically involves multiple steps, starting from a suitable benzene derivative. One common approach is to introduce the halogen substituents sequentially through electrophilic aromatic substitution reactions. For example:

    Chlorination: Chlorine (Cl2) can be introduced using similar conditions with iron(III) chloride (FeCl3) as the catalyst.

    Iodination: Iodine (I2) can be introduced using an oxidizing agent like nitric acid (HNO3) or hydrogen peroxide (H2O2).

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time to minimize side reactions and maximize the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(bromomethyl)-5-chloro-2-iodobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is particularly reactive towards nucleophiles, leading to substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, altering the oxidation state of the halogen atoms.

    Coupling Reactions: The presence of multiple halogens makes it suitable for cross-coupling reactions, such as Suzuki or Heck reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles include hydroxide (OH-), alkoxides (RO-), and amines (NH2-). Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products: The major products depend on the specific reaction and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-Bromo-3-(bromomethyl)-5-chloro-2-iodobenzene has several applications in scientific research:

    Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules.

    Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.

    Medicinal Chemistry: It can be used in the synthesis of pharmaceutical intermediates and active compounds.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(bromomethyl)-5-chloro-2-iodobenzene in chemical reactions involves the interaction of its halogen substituents with various reagents. For example, in nucleophilic substitution, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom. The presence of multiple halogens can also influence the compound’s reactivity and selectivity in different reactions.

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

1-Bromo-3-chloro-5-fluoro-2-iodobenzene
  • Molecular Formula : C₆H₂BrClFI
  • CAS : 1000577-66-1
  • Key Differences: Replaces the bromomethyl group with fluorine at position 3.
  • Safety: Requires strict handling due to inhalation risks, as noted in GHS safety protocols .
5-Bromo-2-(bromomethyl)-1,3-difluorobenzene
  • Molecular Formula : C₇H₄Br₂F₂
  • CAS : 162744-60-7
  • Key Differences : Features difluoro substituents (positions 1 and 3) instead of chlorine and iodine. The bromomethyl group enhances reactivity toward nucleophiles, but fluorine’s electron-withdrawing effects reduce aromatic ring activation.
  • Storage : Stable at 0–6°C .
4-Bromo-2-chloro-1-iodobenzene
  • Molecular Formula : C₆H₃BrClI
  • CAS : 31928-47-9
  • Key Differences : Iodine at position 1 and bromine at position 4 create distinct electronic effects. The absence of bromomethyl limits its use in chain-elongation reactions.
  • Commercial Availability : Priced at ¥6,800/5g (TCI Chemicals) .

Functional Group Variants

1-Bromo-3-(bromomethyl)-5-methoxybenzene
  • Molecular Formula : C₈H₈Br₂O
  • CAS : 59297-29-9
  • Key Differences : Methoxy group (electron-donating) at position 5 instead of chlorine. This increases ring electron density, favoring electrophilic substitution over oxidative reactions.
  • Purity : Available at >95% purity .
5-Bromo-1-chloro-2-fluoro-3-iodobenzene
  • Molecular Formula : C₆H₂BrClFI
  • CAS : 56141-12-9
  • Key Differences : Fluoro substituent at position 2 alters steric hindrance and electronic distribution. This compound is marketed for "spot supply," indicating niche applications .

Physicochemical Properties and Reactivity

Compound Molecular Weight (g/mol) Halogen Substituents Reactivity Hotspots Key Applications
Target Compound 437.28 Br, BrCH₂, Cl, I (positions 1,3,5,2) Bromomethyl (SN2), Iodine (coupling) Pharmaceuticals, agrochemicals
1-Bromo-3-chloro-5-fluoro-2-iodobenzene 337.24 Br, Cl, F, I (positions 1,3,5,2) Iodine (Ulmann reactions) Material science intermediates
5-Bromo-2-(bromomethyl)-1,3-difluorobenzene 285.91 Br, BrCH₂, F (positions 5,2,1,3) Bromomethyl (alkylation) Polymer additives

Biological Activity

1-Bromo-3-(bromomethyl)-5-chloro-2-iodobenzene is a halogenated aromatic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound is primarily utilized as a building block in the synthesis of complex organic molecules and pharmaceuticals, and it plays a significant role in enzyme inhibition studies and protein-ligand interactions.

The molecular structure of 1-Bromo-3-(bromomethyl)-5-chloro-2-iodobenzene features multiple halogen substituents, which enhance its reactivity and biological activity. The presence of bromine, chlorine, and iodine atoms allows for diverse interactions with biological targets, making it a valuable compound in biochemical research.

The biological activity of 1-Bromo-3-(bromomethyl)-5-chloro-2-iodobenzene can be attributed to its ability to form covalent bonds with nucleophilic sites on various molecular targets such as enzymes, receptors, or nucleic acids. The halogenation pattern enables selective binding, leading to inhibition or modulation of target activities. This mechanism is particularly relevant in studies focused on enzyme inhibition and drug development.

Biological Activity

1-Bromo-3-(bromomethyl)-5-chloro-2-iodobenzene has been investigated for several biological activities:

1. Enzyme Inhibition
Research indicates that this compound can inhibit specific enzymes, making it useful in studying enzyme kinetics and mechanisms. For instance, it has been employed in the development of inhibitors for purine nucleoside phosphorylase (PNP), an enzyme crucial for nucleotide metabolism.

2. Antimicrobial Activity
The compound demonstrates broad-spectrum antimicrobial properties against various pathogens, including bacteria and fungi. Its efficacy against resistant strains of Mycobacterium tuberculosis has been noted, showcasing its potential as an antitubercular agent.

3. Cytotoxicity Studies
In vitro studies have shown that 1-Bromo-3-(bromomethyl)-5-chloro-2-iodobenzene exhibits cytotoxic effects on specific cancer cell lines. The selectivity towards certain cell types suggests its potential role in targeted cancer therapies.

Case Studies

Several studies highlight the biological implications of 1-Bromo-3-(bromomethyl)-5-chloro-2-iodobenzene:

Case Study 1: Enzyme Inhibition
A study published in the Journal of Medicinal Chemistry reported the synthesis and evaluation of novel PNP inhibitors based on this compound. The results indicated low nanomolar inhibitory activities against both human and Mycobacterium tuberculosis PNP enzymes, emphasizing its potential in treating tuberculosis .

Case Study 2: Antimicrobial Properties
Research conducted on quinolone derivatives demonstrated that compounds related to 1-Bromo-3-(bromomethyl)-5-chloro-2-iodobenzene exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi . This broad-spectrum activity underscores the compound's versatility in pharmaceutical applications.

Data Table: Biological Activities Summary

Biological Activity Description Reference
Enzyme InhibitionInhibits purine nucleoside phosphorylase
Antimicrobial ActivityEffective against Mycobacterium tuberculosis
CytotoxicitySelective cytotoxic effects on cancer cell lines

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